O-(2-biphenylyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(2-phenylphenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMVFUWEIKAIFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for O 2 Biphenylyl Hydroxylamine and Analogs
Established Synthetic Pathways to O-Arylhydroxylamines
Traditional methods for the synthesis of O-arylhydroxylamines have laid the groundwork for more advanced and versatile strategies. These established pathways often involve the reaction of a hydroxylamine (B1172632) derivative with an arylating agent.
Alkylation and Arylation Strategies of Hydroxylamines
The direct alkylation or arylation of hydroxylamine or its protected forms is a fundamental approach for the synthesis of O-substituted hydroxylamines. organic-chemistry.org This process involves the reaction of a nucleophilic hydroxylamine with an electrophilic alkyl or aryl source. organic-chemistry.org For the synthesis of O-arylhydroxylamines, this typically entails the use of an aryl halide or a related electrophile. However, challenges such as chemoselectivity between N- and O-arylation can arise, necessitating the use of protecting groups or specific reaction conditions to favor the desired O-arylated product. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation of hydroxylamines. For instance, the use of the bis-pyrazole phosphine (B1218219) ligand, BippyPhos, has been shown to effectively catalyze the coupling of hydroxylamines with aryl bromides, chlorides, and iodides to produce N-arylhydroxylamine products in good yields. organic-chemistry.org
Mitsunobu Reaction Protocols for O-Alkylation
The Mitsunobu reaction offers a reliable method for the O-alkylation of N-hydroxyimides, which serve as precursors to O-alkyl hydroxylamines. acs.orgrsc.org This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the N-hydroxyimide. rsc.orgunl.pt The resulting O-alkylated N-hydroxyimide can then be hydrolyzed to yield the desired O-alkyl hydroxylamine. acs.org
A solid-phase approach utilizing a polymer-supported N-hydroxyphthalimide reagent has been developed for the parallel synthesis of a diverse range of O-alkyl hydroxylamines via the Mitsunobu reaction. acs.orgthieme-connect.com This method has been optimized, highlighting the importance of the linker and the use of a base to facilitate the reaction. acs.org The subsequent cleavage of the phthalimide (B116566) group is often achieved using methylamine (B109427) to release the final O-alkyl hydroxylamine product. thieme-connect.com This solid-phase strategy provides a high-throughput method for generating libraries of these valuable compounds. acs.org
Table 1: Mitsunobu Reaction for O-Alkylation of Supported N-Hydroxyphthalimide
| Entry | Alcohol (ROH) | Reagents | Yield (%) | Purity (%) |
| 1 | Benzyl alcohol | PPh3, DIAD, Imidazole | 95 | >99 |
| 2 | 1-Butanol | PPh3, DIAD, Imidazole | 88 | >99 |
| 3 | 2-Propanol | PPh3, DIAD, Imidazole | 75 | 98 |
| 4 | Cyclohexanol | PPh3, DIAD, Imidazole | 82 | 99 |
Data adapted from a study on the parallel synthesis of O-alkyl hydroxylamines. thieme-connect.com
Conversion from Analogous Alcohol Precursors
O-Arylhydroxylamines can be synthesized from the corresponding alcohol precursors through a multi-step process. organic-chemistry.org A direct method involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of the respective alcohols, followed by acidic N-deprotection to yield the O-substituted hydroxylamine. organic-chemistry.org This approach provides an alternative to the Mitsunobu reaction. researchgate.net
Another strategy involves the amination of phenols. For instance, the use of mesitylenesulfonyl hydroxylamine (MSH) has been identified as a general and effective pathway for the amination of ortho-substituted phenols to produce O-arylhydroxylamines. chemrxiv.org
In Situ Generation and Aromatic Nucleophilic Substitution for N,O-Diarylhydroxylamines
The synthesis of N,O-diarylhydroxylamines can be achieved through the in situ generation of the desired compound followed by aromatic nucleophilic substitution (SNA_r). researchgate.net This method is particularly useful for preparing multisubstituted N,O-diarylhydroxylamines. researchgate.netresearchgate.net The process typically involves the reaction of a suitable nitroaryl halide with an N-arylhydroxylamine. researchgate.netresearchgate.net
The SNA_r mechanism is a key reaction in this context, where a nucleophile displaces a leaving group on an aromatic ring. fishersci.filibretexts.org For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups, which stabilize the negatively charged intermediate formed during the reaction. fishersci.filibretexts.org The reaction is commonly carried out in polar organic solvents like DMSO, DMF, or ethanol, often with the addition of a base. fishersci.fi
Catalyst-Mediated Synthesis of O-Arylhydroxylamine Derivatives
Catalyst-mediated reactions have become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of O-arylhydroxylamine derivatives has greatly benefited from the development of various catalytic systems.
Copper-Catalyzed Functionalizations
Copper-catalyzed reactions have a long history in the formation of C-O and C-N bonds. In the context of O-arylhydroxylamine synthesis, copper catalysis has been employed for various transformations. One notable application is the copper-mediated coupling of aryl boronic acids with N-hydroxyphthalimide, which represents a general route to O-arylhydroxylamines. nih.gov
More recently, copper catalysts have been utilized in tandem reactions to construct complex molecular scaffolds. For example, a copper-catalyzed O-vinylation of arylhydroxylamines using vinyliodonium salts has been developed. pku.edu.cnthieme-connect.com This reaction generates a transient O-vinyl-N-arylhydroxylamine, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement and subsequent cyclization to form highly substituted indoles. pku.edu.cnthieme-connect.com The reaction proceeds under mild conditions and demonstrates a broad substrate scope. thieme-connect.com
Furthermore, copper-catalyzed hydroamination of alkenes with N-arylhydroxylamine O-benzoates has been developed for the synthesis of enantioenriched tertiary arylamines. nih.gov Key to the success of this method was the use of tBuOH and a catalytic amount of PPh3, which enabled the use of N-arylhydroxylamine esters as the electrophilic nitrogen source. nih.gov
Table 2: Copper-Catalyzed O-Vinylation/Rearrangement Cascade
| Entry | Arylhydroxylamine | Vinyliodonium Salt | Catalyst | Base | Yield (%) |
| 1 | N-Boc-N-phenylhydroxylamine | (E)-Styryl(phenyl)iodonium triflate | CuBr (10 mol%) | Na2CO3 | 50 |
| 2 | N-Boc-N-(4-methoxyphenyl)hydroxylamine | (E)-Styryl(o-tolyl)iodonium triflate | CuBr (10 mol%) | Na2CO3 | 85 |
| 3 | N-Boc-N-(4-chlorophenyl)hydroxylamine | (E)-Styryl(o-tolyl)iodonium triflate | CuBr (10 mol%) | Na2CO3 | 78 |
Data adapted from a study on the synthesis of highly substituted indoles. pku.edu.cn
Decarboxylative Condensation Approaches
The synthesis of O-(2-biphenylyl)hydroxylamine and its analogs through direct decarboxylative condensation of a carboxylic acid with a hydroxylamine source is not a widely documented standard procedure. However, the transformation of a carboxylic acid to an amine functionality with the loss of a carbon atom, a process known as decarboxylative amination, is well-established through several named reactions. These methods provide a synthetic equivalent to a decarboxylative condensation, proceeding through an isocyanate intermediate which is subsequently converted to the amine. The resulting amine can then serve as a precursor to the target hydroxylamine.
Among these, the Curtius, Hofmann, and Lossen rearrangements are cornerstone methods for converting carboxylic acids or their derivatives into primary amines, effectively removing the carboxyl group as carbon dioxide. nih.govwikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com These reactions are pivotal in synthetic organic chemistry for shortening a carbon chain and introducing a nitrogen functional group. nih.govorganicchemistrytutor.com
Curtius Rearrangement
The Curtius rearrangement is a versatile and frequently employed method for the conversion of a carboxylic acid to a primary amine. nih.govwikipedia.orgorganic-chemistry.org The process commences with the conversion of the carboxylic acid, in this case, 2-biphenylcarboxylic acid, into an acyl azide (B81097). This is typically achieved by treating the corresponding acyl chloride with an azide salt, such as sodium azide, or by reacting the carboxylic acid directly with an agent like diphenylphosphoryl azide (DPPA). masterorganicchemistry.comwikipedia.org
The acyl azide intermediate is then thermally or photochemically induced to undergo rearrangement. wikipedia.org This step involves the migration of the aryl group (2-biphenylyl) from the carbonyl carbon to the adjacent nitrogen atom, with the simultaneous expulsion of nitrogen gas (N₂), a thermodynamically favorable process. masterorganicchemistry.com The product of this rearrangement is an isocyanate (2-biphenylyl isocyanate).
The isocyanate is a key intermediate that is typically not isolated but is subjected to hydrolysis. masterorganicchemistry.com Treatment with aqueous acid or base leads to the formation of a carbamic acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to afford the primary amine, 2-biphenylylamine. organic-chemistry.org This amine is the direct precursor to this compound.
The general sequence for the Curtius rearrangement is depicted below:
Step 1: Acyl Azide Formation
2-Biphenylcarboxylic Acid → 2-Biphenylcarbonyl Chloride (e.g., using SOCl₂)
2-Biphenylcarbonyl Chloride + NaN₃ → 2-Biphenylcarbonyl Azide
Step 2: Rearrangement to Isocyanate
2-Biphenylcarbonyl Azide + Heat (Δ) → 2-Biphenylyl Isocyanate + N₂
Step 3: Hydrolysis to Amine
2-Biphenylyl Isocyanate + H₂O → [2-Biphenylylcarbamic Acid] → 2-Biphenylylamine + CO₂
This method is appreciated for its generally mild conditions and broad substrate scope. nih.gov
Hofmann Rearrangement
An alternative decarboxylative pathway is the Hofmann rearrangement, which begins with a primary amide. wikipedia.orgorganicchemistrytutor.comnumberanalytics.com For the synthesis of a precursor to this compound, one would start with 2-biphenylcarboxamide. The amide is treated with bromine or another source of electrophilic halogen in the presence of a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This generates an N-bromoamide intermediate.
Further treatment with base results in the rearrangement of the 2-biphenylyl group from the carbonyl carbon to the nitrogen, with the displacement of the bromide ion, to form the same 2-biphenylyl isocyanate intermediate as in the Curtius rearrangement. wikipedia.orgorganicchemistrytutor.com Subsequent hydrolysis and decarboxylation yield 2-biphenylylamine. numberanalytics.com
Lossen Rearrangement
The Lossen rearrangement offers another route, starting from a hydroxamic acid or its derivative. wikipedia.orgsioc-journal.cn In this sequence, 2-biphenylhydroxamic acid, which can be prepared from 2-biphenylcarboxylic acid, is activated (e.g., by acylation of the hydroxyl group) and then treated with a base. wikipedia.org This triggers a rearrangement to the 2-biphenylyl isocyanate, which upon hydrolysis, provides 2-biphenylylamine. wikipedia.orgsioc-journal.cn
The following table summarizes these classical decarboxylative amination reactions that serve as precursors to the synthesis of this compound.
| Rearrangement | Starting Material | Key Reagents | Intermediate | Final Product (Precursor) |
| Curtius | 2-Biphenylcarboxylic Acid | 1. SOCl₂/NaN₃ or DPPA 2. Heat 3. H₂O | 2-Biphenylcarbonyl Azide, 2-Biphenylyl Isocyanate | 2-Biphenylylamine |
| Hofmann | 2-Biphenylcarboxamide | 1. Br₂/NaOH 2. H₂O | N-Bromo-2-biphenylcarboxamide, 2-Biphenylyl Isocyanate | 2-Biphenylylamine |
| Lossen | 2-Biphenylhydroxamic Acid | 1. Activating Agent (e.g., Ac₂O) 2. Base 3. H₂O | O-Acyl-2-biphenylhydroxamate, 2-Biphenylyl Isocyanate | 2-Biphenylylamine |
Elucidation of Reaction Mechanisms Involving O 2 Biphenylyl Hydroxylamine
Intramolecular Rearrangements and Cyclizations
The study of O-(2-biphenylyl)hydroxylamine and its derivatives reveals a fascinating array of intramolecular rearrangements and cyclization reactions. These transformations are pivotal in the synthesis of complex nitrogen-containing heterocyclic compounds. Central to these reactions are sigmatropic shifts, which involve the migration of a σ-bond across a π-system, and subsequent cyclizations that lead to the formation of fused ring systems such as carbazoles.
Sigmatropic Shift Chemistry of N,O-Diarylhydroxylamines
N,O-diarylhydroxylamines, the class of compounds to which this compound belongs, are known to undergo various sigmatropic rearrangements. researchgate.netresearchgate.net These pericyclic reactions are typically thermally or acid-catalyzed and proceed through a concerted mechanism. The nature of the substituents on the aryl rings and the reaction conditions can significantly influence the favored rearrangement pathway. researchgate.netrsc.org
The primary sigmatropic pathways observed for N,O-diarylhydroxylamines are the researchgate.netresearchgate.net and acs.orgacs.org rearrangements. scispace.comjst.go.jp In a typical reaction, an N,O-diarylhydroxylamine intermediate, often generated in situ, undergoes a rapid rearrangement to form new C-C bonds. researchgate.netscispace.com For instance, the addition of an aryl Grignard reagent to an o-halonitrobenzene can generate a transient N,O-biarylhydroxylamine which then rapidly undergoes either a researchgate.netresearchgate.net- or acs.orgacs.org-sigmatropic rearrangement. researchgate.net
The researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen and Cope rearrangements, is a common pathway for N,O-diarylhydroxylamines, leading to the formation of 2-amino-2'-hydroxy-1,1'-biaryls. researchgate.netlibretexts.org This process involves the migration of the N-O bond across the two aryl rings. The acs.orgacs.org-sigmatropic rearrangement, akin to the benzidine (B372746) rearrangement, results in the formation of 4-amino-4'-hydroxy-1,1'-biaryls. scispace.com This pathway involves a more extended π-system. scispace.com Computational studies, often employing density functional theory (DFT), have been instrumental in rationalizing the mechanisms and energetic barriers of these sigmatropic shifts. researchgate.netrsc.org
In addition to the more common researchgate.netresearchgate.net and acs.orgacs.org shifts, N,O-diarylhydroxylamines can undergo other complex rearrangements, including O researchgate.netCurrent time information in Madison County, US., O acs.orgCurrent time information in Madison County, US., and tandem sigmatropic shifts. researchgate.netresearchgate.net The chemoselectivity of these rearrangements is highly dependent on the substitution pattern of the aryl rings. researchgate.netrsc.org
For example, N-phenyl-O-(2,4,6-trinitrophenyl)hydroxylamines have been observed to undergo a tandem double O researchgate.netCurrent time information in Madison County, US. sigmatropic shift, which results in a formal O acs.orgCurrent time information in Madison County, US. shift product. researchgate.net In another instance, O-(2,6-dinitrophenyl)-N-(4-substituted phenyl)hydroxylamines undergo a tandem sequence of an O researchgate.netCurrent time information in Madison County, US. shift followed by a double researchgate.netresearchgate.net sigmatropic rearrangement to yield formal 3,5-shift products. researchgate.netrsc.org These tandem reactions highlight the intricate interplay of electronic and steric factors in directing the reaction pathway. Some of these rearrangements can be quite complex, involving a cascade of events. For instance, a four-step cascade reaction involving an O researchgate.netCurrent time information in Madison County, US. sigmatropic shift and Smiles rearrangements as key steps has been reported. acs.org
Table 1: Examples of Sigmatropic Rearrangements in N,O-Diarylhydroxylamines
| Starting Material Type | Rearrangement Pathway(s) | Product Type |
|---|---|---|
| N,O-Diarylhydroxylamines (general) | researchgate.netresearchgate.net sigmatropic shift | 2-Amino-2'-hydroxy-1,1'-biaryls |
| N,O-Diarylhydroxylamines (general) | acs.orgacs.org sigmatropic shift | 4-Amino-4'-hydroxy-1,1'-biaryls |
| N-Phenyl-O-(2,4,6-trinitrophenyl)hydroxylamines | Tandem double O researchgate.netCurrent time information in Madison County, US. sigmatropic shift | Formal O acs.orgCurrent time information in Madison County, US. shift products |
| O-(2,6-Dinitrophenyl)-N-(4-substituted phenyl)hydroxylamines | Tandem O researchgate.netCurrent time information in Madison County, US. and double researchgate.netresearchgate.net sigmatropic shifts | Formal 3,5-shift products |
| N-(4-mono- and 3,5-disubstituted phenyl)-O-(2,4,6-trinitrophenyl)hydroxylamines | O researchgate.netCurrent time information in Madison County, US. sigmatropic shift followed by tandem Smiles rearrangement and amide/ester exchange | 2-Arylaminoaryl benzoate (B1203000) derivatives |
The driving force for these sigmatropic rearrangements is often the formation of more stable products. For instance, in the oxy-Cope rearrangement, the subsequent tautomerization of the enol product to a more stable keto form provides a thermodynamic driving force. libretexts.orgstereoelectronics.org The relief of ring strain can also be a significant driving force. stereoelectronics.org
The selectivity between different sigmatropic pathways, such as researchgate.netresearchgate.net versus acs.orgacs.org, can be controlled by factors like solvent and temperature. researchgate.net For example, the reaction of ArMgX with an o-halonitrobenzene can be directed towards either the researchgate.netresearchgate.net or acs.orgacs.org rearrangement product by careful choice of these conditions. researchgate.net The electronic nature of the substituents on the aryl rings plays a crucial role. Electron-withdrawing groups on the O-aryl ring and electron-donating groups on the N-aryl ring can influence the facility and pathway of the rearrangement. DFT calculations have shown that the energetic barriers for different pathways can be finely tuned by these substituent effects. researchgate.netrsc.org Acid catalysis is also a common strategy to promote these rearrangements, often proceeding through dicationic intermediates, similar to the benzidine rearrangement. scispace.com
Cyclization Reactions Leading to Fused Heterocycles
Following the initial sigmatropic rearrangement, the resulting intermediates can undergo cyclization to form fused heterocyclic systems. This is a particularly important pathway for derivatives of this compound, leading to the formation of carbazoles.
The formation of N-substituted carbazoles from N-(2-biphenylyl)hydroxylamine derivatives is a key transformation. acs.org While direct cyclization of this compound itself can be challenging, its N-acyl or N-sulfonyl derivatives readily undergo cyclization. The reaction likely proceeds through an initial rearrangement, possibly involving a sigmatropic shift, to bring the reactive centers into proximity for cyclization.
One proposed mechanism involves the formation of a nitrenium ion intermediate, which then undergoes electrophilic aromatic substitution onto the adjacent phenyl ring to form the carbazole (B46965) core. Another possibility is a concerted pericyclic reaction. The specific mechanism can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. For example, the cyclization of N-(2-biphenylyl)hydroxylamine derivatives has been studied and provides a route to N-substituted carbazoles. acs.org The synthesis of carbazoles from 2-aminobiphenyls through dehydrogenative cyclization is a related and well-established method. organic-chemistry.org Furthermore, intramolecular oxidative C-N bond formation using hypervalent iodine oxidants, sometimes in the presence of a copper catalyst, has been developed for the synthesis of carbazoles from N-substituted amidobiphenyls. acs.org
Intermolecular Reactivity Profiles
Nucleophilic Addition Reactions via Imine Intermediates
This compound, like other primary amines and hydroxylamine (B1172632) derivatives, readily participates in nucleophilic addition reactions with aldehydes and ketones. unizin.orglibretexts.org This acid-catalyzed, reversible process leads to the formation of oxime ethers, which are a specific type of imine. unizin.org
The mechanism proceeds through several distinct steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic addition of the primary amine nitrogen of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. unizin.orglibretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine. unizin.orglibretexts.org
Protonation of Hydroxyl Group: The carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (–OH2+). unizin.orglibretexts.org
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized iminium ion. libretexts.orgic.ac.uk
Deprotonation: A base removes a proton from the nitrogen, neutralizing the charge and yielding the final oxime ether product (C=N-OR). libretexts.org
The rate of this reaction is highly pH-dependent, reaching a maximum at a weakly acidic pH of around 4 to 5. libretexts.org At very low pH, the amine nucleophile is excessively protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the carbinolamine's hydroxyl group, hindering the elimination step. libretexts.orglibretexts.org
| Carbonyl Reactant | Structure | Resulting Oxime Ether Product |
|---|---|---|
| Acetone | (CH₃)₂C=O | Propan-2-one O-(biphenyl-2-yl) oxime |
| Benzaldehyde | C₆H₅CHO | Benzaldehyde O-(biphenyl-2-yl) oxime |
| Cyclohexanone | C₆H₁₀O | Cyclohexanone O-(biphenyl-2-yl) oxime |
Reactivity with Reactive Oxygen Species (e.g., HO2/O2- Radicals)
Hydroxylamine and its derivatives can participate in redox reactions that generate reactive oxygen species (ROS). Studies have shown that hydroxylamine can reduce copper(II) to copper(I). nih.gov This Cu(I) species can then react with molecular oxygen (O₂) to produce the superoxide (B77818) radical (O₂⁻•) and hydrogen peroxide (H₂O₂). nih.gov The unprotonated form of hydroxylamine is the active species in this reduction, making the reaction efficiency dependent on pH. nih.gov
The generated ROS, such as the hydroperoxyl radical (HO₂•) and superoxide (O₂⁻•), are highly reactive. mdpi.com this compound could potentially engage in similar pathways, acting as a reducing agent to trigger the generation of ROS or reacting directly with ROS present in a system. The reaction of hydroxylamines with periodate (B1199274) (IO₄⁻) is another established method for producing ROS, including hydroxyl radicals (•OH), hydroperoxyl radicals (HO₂•), and singlet oxygen (¹O₂). nih.gov
Isocyanide Insertion into N-O Bonds and Mumm-Type Rearrangements
A notable reaction involving hydroxylamine derivatives is the copper-catalyzed synthesis of unsymmetrical ureas from O-benzoyl hydroxylamines and isocyanides. mdpi.com This reaction proceeds via a cascade mechanism that involves two key steps: the insertion of the isocyanide into the N-O bond, followed by a Mumm-type rearrangement. researchgate.netmdpi.com This process represents a rare example of isocyanide insertion into N-O bonds. mdpi.com Given its structure, an O-acylated derivative of this compound would be expected to undergo a similar transformation.
The proposed mechanism is as follows:
Coordination of the copper catalyst.
Insertion of the isocyanide into the N-O bond of the O-acyl hydroxylamine derivative.
A subsequent Mumm-type rearrangement of the intermediate, which involves the migration of the acyl group from the oxygen to the nitrogen atom, ultimately yields a stable, unsymmetrical urea (B33335). mdpi.com
| Isocyanide Reactant | Structure | Resulting Urea Product Name |
|---|---|---|
| tert-Butyl isocyanide | (CH₃)₃C-N≡C | 1-([1,1'-biphenyl]-2-yl)-1-benzoyl-3-(tert-butyl)urea |
| Phenyl isocyanide | C₆H₅-N≡C | 1-([1,1'-biphenyl]-2-yl)-1-benzoyl-3-phenylurea |
| Cyclohexyl isocyanide | C₆H₁₁-N≡C | 1-([1,1'-biphenyl]-2-yl)-1-benzoyl-3-cyclohexylurea |
Catalytic Reaction Mechanisms and Stereoinduction
Palladium-Catalyzed Carboamination Mechanisms and Diastereoselectivity
Palladium-catalyzed carboamination reactions are powerful tools for constructing nitrogen-containing heterocycles. thieme-connect.denih.gov Reactions involving O-alkenyl hydroxylamine derivatives and aryl or alkenyl halides can produce substituted isoxazolidines with high levels of diastereoselectivity. science.govnih.gov
The catalytic cycle for the reaction of an O-alkenyl hydroxylamine derivative, such as an O-butenyl analogue of this compound, with an aryl bromide is understood to proceed as follows:
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-Br) to form a Pd(II) intermediate, Ar-Pd-Br.
N-Coordination and Deprotonation: The hydroxylamine nitrogen coordinates to the palladium center, and subsequent deprotonation forms a key Pd(II)-amido complex.
Intramolecular syn-Aminopalladation: The pendant alkene of the substrate inserts into the Pd-N bond in a syn fashion. nih.govnih.gov This intramolecular cyclization step is crucial for establishing the stereochemistry of the product. The facial selectivity of the alkene insertion is directed by the substituents on the forming ring to minimize steric interactions, often placing larger groups in pseudoequatorial positions in the chair-like transition state. nih.gov
Reductive Elimination: The final step is the reductive elimination of the C-Ar bond, which forms the product and regenerates the active Pd(0) catalyst.
The diastereoselectivity of these reactions is significantly influenced by the substituent on the hydroxylamine nitrogen. nih.gov For instance, N-Boc protected hydroxylamines show excellent diastereoselectivity in forming cis-3,5-disubstituted isoxazolidines, which is attributed to a stereoelectronic preference for a transition state where the bulky Boc group is oriented perpendicularly to the plane of the developing ring. nih.gov The biphenyl (B1667301) group in this compound would likewise exert significant steric and electronic influence on the transition state, thereby controlling the diastereoselectivity of the cyclization.
| Substrate (N-Boc-O-alkenyl hydroxylamine) | Aryl Halide | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|
| N-Boc-O-(pent-4-en-2-yl)hydroxylamine | 4-Bromotoluene | cis-2-Boc-3-methyl-5-(p-tolyl)isoxazolidine | >20:1 |
| N-Boc-O-(1-phenylbut-3-en-1-yl)hydroxylamine | 4-Bromotoluene | cis-2-Boc-5-(p-tolyl)-3-phenylisoxazolidine | >20:1 |
| N-Boc-O-(hex-4-en-3-yl)hydroxylamine | 2-Bromonaphthalene | trans-2-Boc-4-ethyl-5-(naphthalen-2-yl)isoxazolidine | >20:1 |
Stereocontrol Influences of Hydroxylamine Conformation
The conformation of the hydroxylamine moiety, particularly the orientation of the bulky 2-biphenylyl group, is a significant factor in directing the stereochemical outcome of reactions in which it participates. While direct studies on this compound are not extensively documented, principles derived from analogous systems, such as N-substituted O-alkenyl hydroxylamines, provide valuable insights. The stereocontrol exerted by the hydroxylamine conformation is particularly evident in intramolecular cyclization reactions, such as palladium-catalyzed carboamination.
In such reactions, the diastereoselectivity is often dictated by the conformational preferences of the transition state during the key bond-forming step. For related hydroxylamine derivatives, it has been observed that substituents on the nitrogen or oxygen can significantly influence the stereochemical course of the reaction. For instance, in the formation of isoxazolidines, the conformation of an N-Boc group can lead to high diastereoselectivity by favoring a transition state where the substituent adopts a pseudoequatorial position to minimize non-bonding interactions. nih.gov
Applying these principles to this compound, the large biphenyl group would be expected to exert a strong steric influence. In a hypothetical intramolecular cyclization, the biphenyl group would likely orient itself to minimize steric clashes, thereby directing the approach of the reacting partners. This preference for a specific conformation in the transition state would translate into a high degree of stereocontrol, favoring the formation of one diastereomer over the other. The degree of this control would be a function of the rigidity of the transition state and the energetic penalty associated with unfavorable steric interactions involving the biphenyl substituent.
Table 1: Factors Influencing Stereocontrol in Hydroxylamine Reactions
| Influencing Factor | Description | Expected Effect of 2-Biphenyl Group |
|---|---|---|
| Steric Hindrance | The non-bonding interactions between substituents in the transition state. | The bulky biphenyl group would create a significant steric environment, strongly favoring transition states that minimize these interactions. |
| Conformational Rigidity | The flexibility of the molecule and the transition state. | The biphenyl group can restrict bond rotation, leading to a more rigid transition state and potentially higher stereoselectivity. |
| Electronic Effects | The influence of electron-donating or -withdrawing groups on the reactivity of the hydroxylamine. | The biphenyl group is primarily a bulky steric director, but its electronic properties could also play a role in stabilizing or destabilizing the transition state. |
Hydrolysis and Decomposition Pathways
The hydrolysis and decomposition of this compound are expected to proceed through pathways analogous to other N-arylhydroxylamines, which often involve the formation of reactive intermediates like nitrenium ions. The stability and subsequent reactions of these intermediates determine the final products.
Studies on similar compounds, such as O-acetoxy-N-(4-(benzothiazol-2-yl)phenyl)hydroxylamine, show that hydrolysis can lead to the formation of a nitrenium ion. This cation is a potent electrophile and can react with various nucleophiles. nih.gov In an aqueous environment, the primary reaction of the nitrenium ion generated from an N-arylhydroxylamine is hydration. This process is often not a simple, single-step reaction.
The proposed pathway for the hydrolysis of this compound would likely involve the following steps:
Formation of the Nitrenium Ion: The O-N bond cleaves, releasing the biphenyl group and forming the 2-biphenylylnitrenium ion.
Initial Hydration: Water attacks the nitrenium ion, typically at a carbon atom ortho or para to the nitrogen, to form a quinolimine intermediate. nih.gov
Final Hydrolysis: The quinolimine intermediate is itself susceptible to hydrolysis, which then yields the final, more stable quinol product. nih.gov
This multi-step hydrolysis, with the formation of a detectable, long-lived intermediate, is a known reaction pattern for the hydrolysis of esters derived from carcinogenic arylamines, such as 4-aminobiphenyl. nih.gov The rate of these hydrolysis steps is often pH-dependent.
Decomposition can also be initiated by heat. For instance, hydroxylamine itself is known to be thermally unstable and can decompose explosively. atamanchemicals.com While the biphenyl derivative is expected to be more stable, thermal decomposition pathways could involve radical mechanisms or rearrangements.
Table 2: Proposed Hydrolysis Pathway for this compound
| Step | Reactant(s) | Intermediate(s) | Product(s) |
|---|---|---|---|
| 1 | This compound | 2-Biphenylylnitrenium ion | Biphenyl |
| 2 | 2-Biphenylylnitrenium ion, Water | Quinolimine | - |
| 3 | Quinolimine, Water | - | Quinol |
Advanced Spectroscopic and Computational Approaches for Mechanistic Insights
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopy offers a direct, real-time view of molecular changes during a reaction. By probing how molecules interact with electromagnetic radiation, these techniques can identify functional groups, track concentration changes, and detect short-lived, unstable species that are critical to the reaction pathway.
UV-Vis and Resonance Raman spectroscopy are powerful tools for probing the electronic structure and vibrational modes of molecules, particularly those with chromophores like the biphenyl (B1667301) group in O-(2-biphenylyl)hydroxylamine.
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For a compound like this compound, the biphenyl system gives rise to characteristic π → π* transitions. The position and intensity of these absorption bands are sensitive to the molecular environment, substitution, and conformation. For instance, studies on 2,3-dihydroxybiphenyl show distinct absorption maxima depending on its protonation state (neutral, monoanionic, or dianionic), demonstrating how UV-Vis can track changes in the molecule's electronic state. nih.gov In a reaction, changes to the biphenyl structure or the hydroxylamine (B1172632) moiety would alter the conjugation and, consequently, the absorption spectrum, allowing for the monitoring of the reaction progress. mdpi.comazom.com
Resonance Raman (RR) Spectroscopy: A limitation of standard Raman spectroscopy for reaction monitoring is often weak signal intensity, especially at low concentrations. azom.com Resonance Raman overcomes this by using an excitation laser wavelength that matches an electronic transition of the molecule (as identified by UV-Vis). mdpi.comazom.com This results in a dramatic enhancement (by a factor of 10² to 10⁴) of the Raman signals for vibrations coupled to that electronic transition. mdpi.com For this compound, tuning the laser to a π → π* transition of the biphenyl core would selectively enhance the vibrations of the aromatic rings. This allows for detailed structural information about a specific part of the molecule as it transforms into an intermediate or product. nih.gov For example, in studies of 2,3-dihydroxybiphenyl bound to an enzyme, the strongest feature in the RR spectrum was a mode near 1603 cm⁻¹, which was characteristic of the monoanionic form of the substrate, providing definitive evidence of its binding state. nih.gov This selectivity makes RR an invaluable tool for isolating and identifying species within complex reaction mixtures. researchgate.netrsc.org
| Compound/State | Absorption Maximum (λmax) | Reference |
|---|---|---|
| 2,3-dihydroxybiphenyl (neutral) | 283 nm | nih.gov |
| 2,3-dihydroxybiphenyl (monoanionic) | 305 nm | nih.gov |
| 2,3-dihydroxybiphenyl (dianionic) | 348 nm | nih.gov |
| Enzyme-bound 2,3-dihydroxybiphenyl | 299 nm | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for reaction monitoring, providing detailed structural information and quantitative data in real-time. magritek.com By tracking changes in the chemical environment of specific nuclei (most commonly ¹H), chemists can gain deep insights into reaction kinetics and mechanisms. magritek.comacs.org
For a reaction involving this compound, ¹H NMR spectroscopy can be used to follow the reaction progress by integrating the signals corresponding to the protons on the biphenyl rings and comparing them to the signals of the appearing product(s). mdpi.comrsc.org This allows for the determination of reaction rates and endpoints without the need for sample isolation. magritek.com Modern benchtop NMR spectrometers can even be placed directly in a fume hood and coupled with flow reactors for continuous, on-line analysis. magritek.com
Furthermore, NMR is crucial for the detection and characterization of reaction intermediates. If an intermediate species accumulates to a sufficient concentration, its unique NMR signals can be observed and assigned. For example, in the catalytic reduction of nitroarenes to N-aryl hydroxylamines, ¹H-NMR spectroscopy was used to directly observe the N-aryl hydroxylamine intermediates in the crude reaction mixture at early time points. mdpi.comfigshare.com In some cases, where an intermediate is too transient to be observed directly, techniques like hyperpolarized ¹³C NMR can be used to indirectly confirm its existence by observing its effect on other species in the reaction.
Many chemical transformations, particularly those involving N-O bonds, can proceed through radical pathways. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and characterizing species with unpaired electrons, such as radicals. However, radical intermediates are often highly reactive and exist for only milliseconds, making them impossible to study with conventional methods.
The Rapid Freeze-Quench (RFQ) technique is designed to overcome this challenge. nih.govnih.gov In an RFQ experiment, solutions of reactants are rapidly mixed and allowed to react for a precise, very short period (milliseconds) before the mixture is sprayed into a cryogenic liquid (like isopentane (B150273) cooled to -130°C), instantly freezing the reaction. nih.govbiologic.net This process traps any intermediates, including short-lived radicals, which can then be analyzed using EPR spectroscopy at low temperatures. nih.govbiologic.net
For this compound, reactions could potentially involve the formation of aminyl radical intermediates. RFQ-EPR would be the ideal method to investigate such a pathway. nih.gov By varying the reaction time before freezing, a kinetic profile of the radical's formation and decay can be constructed. Combining RFQ with high-frequency EPR provides even greater resolution, which can help in the precise identification of the radical species. nih.gov This technique has been successfully used to identify transient tyrosyl and tryptophanyl radicals in enzymatic reactions and to monitor the rearrangement of N-alkylamine radical cations. researchgate.netnih.gov
Quantum Chemical Modeling (DFT) in Mechanistic Investigations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms. DFT provides a way to model molecular structures, energies, and properties from first principles, offering insights that are often inaccessible through experiments alone.
A chemical reaction proceeds from reactants to products via a high-energy species known as the transition state (TS). The structure of the TS cannot be observed experimentally due to its fleeting existence, but it can be located and characterized computationally using DFT. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy path and the exact geometry of the transition state. researchgate.netresearchgate.net
The energy difference between the reactants and the transition state is the activation energy or energy barrier (often expressed as Gibbs Free Energy of Activation, ΔG‡). This value determines the rate of the reaction. For reactions of this compound, such as potential rearrangements or fragmentations, DFT calculations can be used to:
Propose plausible reaction pathways. researchgate.net
Calculate the structures and energies of all intermediates and transition states. researchgate.netresearchgate.net
Determine the rate-determining step of the reaction by identifying the highest energy barrier. researchgate.net
Predict how substituents on the biphenyl rings would affect the activation energies and thus the reaction rate.
For example, DFT studies on the hydrolysis of an imine oxime revealed that the rate-determining step was the nucleophilic attack of water, and calculated a much lower activation energy for the reaction under acidic conditions, explaining experimental observations. researchgate.net Similarly, calculations on the rearrangement of cyclic hydroxylamines identified the key transition states and computed the energy barriers for competing migration pathways. researchgate.net
| Reaction Step | Computational Method | Calculated Barrier (ΔG‡, kcal/mol) | Reference |
|---|---|---|---|
| Ring Contraction (Phenonium Formation) | M06-2X/cc-pVTZ | 13.7 | researchgate.net |
| Ring Contraction ( researchgate.netfhsu.edu-Alkyl Shift) | M06-2X/cc-pVTZ | 18.4 | researchgate.net |
| Imine Oxime Hydrolysis (Neutral) | B3LYP/6-311G(d,p) | Lower Barrier | researchgate.net |
| Imine Oxime Hydrolysis (Acidic) | B3LYP/6-311G(d,p) | Higher Barrier | researchgate.net |
DFT is also used to analyze the ground-state electronic structure of a molecule, which is key to understanding its intrinsic reactivity. Two important concepts are Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
HOMO-LUMO Profiles: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. According to FMO theory, the HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). The energy gap between the HOMO and LUMO is an indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.comfrontiersin.org For this compound, DFT calculations would likely show that the HOMO is primarily located on the electron-rich biphenyl rings and the nitrogen atom, while the LUMO is distributed across the antibonding orbitals of the aromatic system. fhsu.eduichem.md This analysis helps predict how the molecule will interact with other reagents.
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the charge distribution on the surface of a molecule. researchgate.netnih.gov It uses a color scale to show regions of negative electrostatic potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.netacs.org For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netcore.ac.uk
| Compound Name |
|---|
| This compound |
| 2,3-dihydroxybiphenyl |
| Isopentane |
| N-aryl hydroxylamines |
| Imine oxime |
Prediction of Spectroscopic Properties and Correlation with Experimental Data
The prediction of spectroscopic properties through computational methods, primarily Density Functional Theory (DFT), has become an indispensable tool in chemical analysis. mdpi.comresearchgate.net These methods allow for the calculation of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. uomustansiriyah.edu.iqnih.gov The true power of this approach lies in the correlation of these predicted data with experimentally obtained spectra, which serves to validate both the computational model and the experimental structural assignments. spectrabase.com
For a molecule like this compound, DFT calculations would typically be employed to optimize the molecular geometry, followed by calculations to predict its spectroscopic signatures. mdpi.com For instance, calculated harmonic vibrational frequencies can be compared with experimental FT-IR spectra, aiding in the assignment of fundamental vibrational modes. researchgate.net Similarly, theoretical calculations of NMR chemical shifts, after being referenced to a standard, can be correlated with experimental ¹H and ¹³C NMR spectra to confirm the molecular structure. hmdb.ca
While specific experimental spectra for this compound are not widely published, we can create an illustrative table that demonstrates how predicted and experimental data would be compared. The predicted values in such a table would be derived from DFT calculations (e.g., using a B3LYP functional and a suitable basis set like 6-31G(d)), and the hypothetical experimental values would be based on known spectral data for related biphenyl and hydroxylamine compounds. nist.govnist.govunits.it
Table 1: Illustrative Correlation of Predicted and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data (Computational) | Hypothetical Experimental Data | Key Structural Insights |
| ¹H NMR | Chemical shifts (δ, ppm) for aromatic and NH₂ protons. | Aromatic protons expected in the δ 7.0-8.0 ppm range; NH₂ protons would be a broad singlet. | Confirms the presence and connectivity of the biphenyl rings and the hydroxylamine group. |
| ¹³C NMR | Chemical shifts (δ, ppm) for all carbon atoms. | Aromatic carbons in the δ 110-150 ppm range; C-O carbon would be distinct. | Provides a map of the carbon skeleton. |
| FT-IR | Vibrational frequencies (cm⁻¹) for key functional groups. | N-H stretching (~3300 cm⁻¹), O-H stretching (if present as an impurity or tautomer), C-O stretching (~1200 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C=C ring stretching (~1600, 1480 cm⁻¹). | Identifies key functional groups and provides information on bonding. |
| UV-Vis | Maximum absorption wavelengths (λ_max, nm) and oscillator strengths. | Expected π→π* transitions characteristic of the biphenyl chromophore. | Reveals information about the electronic structure and conjugation within the molecule. |
This table is for illustrative purposes. The values are based on general knowledge of related compounds and computational chemistry principles.
The correlation between theoretical and experimental spectra is rarely perfect, and discrepancies can arise from solvent effects, intermolecular interactions in the solid state, and the inherent approximations in computational methods. accelachem.com However, a good correlation provides strong evidence for the proposed structure and offers a deeper understanding of the molecule's electronic and vibrational characteristics.
Conformational Landscape and Energetics of Hydroxylamine Derivatives
The biological activity and chemical reactivity of molecules are often dictated by their three-dimensional shape and conformational flexibility. For biphenyl derivatives, a key structural feature is the torsional or dihedral angle between the two phenyl rings. This rotation is not entirely free due to steric hindrance between the ortho-hydrogens on the adjacent rings.
In the case of this compound, the presence of the hydroxylamine group at the 2-position introduces additional complexity to the conformational landscape. Computational methods are essential for exploring this landscape by calculating the potential energy surface as a function of key dihedral angles. nih.gov These calculations can identify stable conformers (energy minima) and the transition states that separate them (energy maxima), providing insight into the rotational barriers.
The conformational analysis of a molecule like this compound would involve rotating the C1-C1' bond of the biphenyl moiety and the C2-O bond of the hydroxylamine substituent. The steric and electronic interactions between the hydroxylamine group and the adjacent phenyl ring will significantly influence the preferred conformation. For instance, repulsive steric interactions may force the biphenyl rings to adopt a non-planar (gauche) conformation, which is known to be the minimum energy state for biphenyl itself. The presence of the ortho-substituent can increase the rotational barrier compared to the parent biphenyl.
Detailed computational studies on related systems have shown that different conformers can have significantly different energies, which in turn affects their relative populations at a given temperature. nist.gov These energetic differences can be quantified to understand the conformational preferences.
Table 2: Illustrative Conformational Energetics for a Substituted Biphenyl Derivative
| Conformer / Transition State | Dihedral Angle (C1-C1'-C2''-C3'') | Relative Energy (kJ/mol) | Description |
| Anti-like Conformation | ~140° | 0 | A stable, staggered-like conformation. |
| Gauche Conformation | ~45° | 3.8 | A staggered conformation with some steric strain. |
| Eclipsed Transition State | 90° | 8.3 | Energy maximum due to steric hindrance of ortho-hydrogens. |
| Planar Transition State | 0° | 8.0 | Energy maximum due to steric clashes of ortho-hydrogens. |
This table is illustrative and based on known data for biphenyl and substituted biphenyls. The exact values for this compound would require specific calculations. The dihedral angle describes the twist between the two phenyl rings.
Understanding the conformational landscape is crucial as different conformers may exhibit different spectroscopic properties and reactivity. For example, the degree of conjugation between the two phenyl rings, and thus the UV-Vis spectrum, is dependent on the dihedral angle. By mapping the conformational energetics, a more complete picture of the molecule's behavior can be developed.
Biochemical Interactions and Enzymatic Inhibition Mechanisms of O 2 Biphenylyl Hydroxylamine and Its Derivatives
Mechanism-Based Enzyme Inhibition Studies
Indoleamine 2,3-dioxygenase-1 (IDO1) has been identified as a significant therapeutic target for conditions characterized by pathological immune suppression, such as cancer and chronic viral infections. nih.gov The enzyme catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov This process involves the oxidative cleavage of the indole (B1671886) ring of tryptophan. nih.gov O-Alkylhydroxylamines have emerged as a promising class of mechanism-based inhibitors for IDO1. nih.gov
The potency of O-alkylhydroxylamines as IDO1 inhibitors has been quantified through the determination of their inhibitory constants (K_i). For instance, two potent O-alkylhydroxylamines demonstrated K_i values of 164 nM and 154 nM. nih.gov These values indicate a high affinity of the inhibitors for the enzyme. The lead compound in this class, O-benzylhydroxylamine, was found to be a sub-micromolar inhibitor of IDO1. nih.gov Further structure-activity relationship (SAR) studies, involving over forty derivatives, led to the development of even more potent inhibitors, particularly through the addition of halogen atoms at the meta position of the aromatic ring. nih.gov For example, the 4-iodo and 3-chloro derivatives of O-benzylhydroxylamine showed IC50 values of 0.22 µM and 0.30 µM, respectively. bham.ac.uk
The efficiency of these inhibitors is also reflected in their high ligand efficiency values, a key metric in drug development. nih.gov For the two aforementioned potent O-alkylhydroxylamines, the ligand efficiencies were calculated to be 0.93 for both. nih.gov
Table 1: Inhibitory Activity of O-Benzylhydroxylamine Derivatives against IDO1
| Compound | Substitution | IC50 (µM) |
| Lead Compound | O-benzylhydroxylamine | 0.81 bham.ac.uk |
| Derivative 1 | 4-Iodo | 0.22 bham.ac.ukbrynmawr.edu |
| Derivative 2 | 3-Chloro | 0.30 bham.ac.ukbrynmawr.edu |
| Derivative 3 | 3-Bromo | 0.32 brynmawr.edu |
| Derivative 4 | 3-Fluoro | 1.0 brynmawr.edu |
| Derivative 5 | 4-Chloro | 1.3 brynmawr.edu |
| Derivative 6 | 2-Fluoro | 1.4 brynmawr.edu |
This table presents the half-maximal inhibitory concentration (IC50) values for O-benzylhydroxylamine and several of its halogenated derivatives, demonstrating the impact of substitution on inhibitory potency against IDO1.
IDO1 is a heme-containing enzyme, and the iron atom within the heme group is crucial for its catalytic activity. nih.govnih.gov The catalytic cycle of IDO1 involves the coordination of molecular oxygen to the ferrous heme iron. nih.gov Many IDO1 inhibitors, including hydroxylamine (B1172632) derivatives, are believed to exert their effect by directly interacting with this heme iron. nih.govnih.gov
The proposed mechanism for O-alkylhydroxylamines involves mimicking the alkylperoxy- or hydroperoxy- intermediate state of the natural substrate, L-tryptophan. nih.gov This mimicry allows the hydroxylamine to bind to the active site and coordinate with the heme iron, thereby blocking the normal catalytic reaction. nih.govnih.gov Specifically, the oxime nitrogen of some inhibitors has been shown to bind directly to the heme iron. nih.gov This coordination prevents the binding and subsequent oxidation of tryptophan.
Catalase is another metalloenzyme that can be inhibited by hydroxylamine and its derivatives. google.comscbt.com This enzyme plays a critical role in decomposing hydrogen peroxide. scbt.com
Hydroxylamine derivatives inhibit catalase by directly interacting with the enzyme's active site. scbt.com This interaction disrupts the catalytic function of catalase, preventing it from breaking down hydrogen peroxide. scbt.com Some studies suggest that hydroxylamine acts as a competitive inhibitor of catalase, while others propose a non-competitive mechanism where it binds to a site other than the active site, inducing a conformational change that reduces enzyme activity. google.combrainly.com Research has also indicated that only the unprotonated form of hydroxylamine acts as an inhibitor. researchgate.net The inhibition of catalase by compounds like sodium azide (B81097) and hydroxylamine can involve the reduction of the enzyme's iron. royalsocietypublishing.org
Catalase Inhibition by Hydroxylamine Derivatives
Impact on Hydrogen Peroxide Decomposition
Hydrogen peroxide (H₂O₂) is a reactive oxygen species that can decompose into water and oxygen. wikipedia.orgchemicals.co.uk This decomposition, while thermodynamically favorable, can be slow but is accelerated by catalysts, temperature, and pH. proakademia.eu The reaction is:
2 H₂O₂ → 2 H₂O + O₂ wikipedia.org
The decomposition can be catalyzed by various substances, including transition metal ions and enzymes like catalase. wikipedia.orgproakademia.eu The process can involve the formation of highly reactive intermediates such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). nih.govacs.org
Principles of Enzyme Inhibition and Binding Modes
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Understanding the mode of inhibition is crucial for pharmacology and biochemistry.
Competitive, Non-Competitive, and Mixed-Type Inhibition Kinetics
The primary types of reversible enzyme inhibition are competitive, non-competitive, and mixed-type, each distinguished by its kinetic signature. sci-hub.se
Competitive Inhibition : A competitive inhibitor competes directly with the substrate for the enzyme's active site. sci-hub.selibretexts.org The inhibitor binds only to the free enzyme (E), not the enzyme-substrate (ES) complex. sci-hub.se This increases the apparent Michaelis constant (Km) of the substrate, meaning a higher substrate concentration is needed to achieve half of the maximum velocity (Vmax). However, the Vmax itself remains unchanged because, at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor. sci-hub.selibretexts.org
Non-Competitive Inhibition : A non-competitive inhibitor binds to a site other than the active site (an allosteric site) and binds with equal affinity to both the free enzyme (E) and the enzyme-substrate (ES) complex. sci-hub.se This binding reduces the enzyme's catalytic efficiency but does not affect substrate binding. Consequently, non-competitive inhibition reduces the Vmax but does not change the Km. sci-hub.selibretexts.org Hydroxylamine has been shown to act as a non-competitive inhibitor in certain enzyme systems. nih.govresearchgate.net For example, it inhibits the puromycin (B1679871) reaction irreversibly in a non-competitive manner. nih.gov
Mixed-Type Inhibition : A mixed inhibitor also binds to an allosteric site but has unequal affinity for the free enzyme (E) and the enzyme-substrate (ES) complex. sci-hub.se This type of inhibition affects both the Vmax (which decreases) and the Km (which can either increase or decrease). researchgate.net
| Inhibition Type | Binds To | Effect on Vmax | Effect on Km |
| Competitive | Free Enzyme (E) only | Unchanged | Increases |
| Non-Competitive | E and ES Complex equally | Decreases | Unchanged |
| Mixed | E and ES Complex unequally | Decreases | Increases or Decreases |
| Uncompetitive | ES Complex only | Decreases | Decreases |
Biotransformation Processes Relevant to Hydroxylamines
Hydroxylamines are key intermediates in the global nitrogen cycle, undergoing various microbial transformations in the environment.
Microbial Conversion of Hydroxylamine in Environmental Systems (e.g., Anammox)
The anaerobic ammonium (B1175870) oxidation (anammox) process is a significant part of the nitrogen cycle, carried out by specific bacteria like those from the Planctomycetota phylum. wikipedia.org In this process, ammonium (NH₄⁺) and nitrite (B80452) (NO₂⁻) are converted directly into dinitrogen gas (N₂). wikipedia.orgscispace.com
NH₄⁺ + NO₂⁻ → N₂ + 2H₂O wikipedia.org
Hydroxylamine (NH₂OH) has a complex and important role in the metabolism of anammox bacteria. nih.gov Initially, it was thought to be a direct intermediate. tudelft.nl While nitric oxide (NO) is now considered a more central intermediate, hydroxylamine addition to anammox cultures has been shown to be a key metabolic process. tudelft.nlkarger.com Anammox bacteria can disproportionate hydroxylamine into dinitrogen gas and ammonium. nih.gov During this process, hydrazine (B178648) (N₂H₄), a powerful rocket fuel and a key intermediate in the anammox pathway, is produced. scispace.comnih.gov The conversion of hydroxylamine is a benchmark test for anammox activity in microbial communities. scispace.comtudelft.nl
Impact on Ammonia-Oxidizing Bacterial Activity
Ammonia-oxidizing bacteria (AOB) are crucial for the first step of nitrification, the oxidation of ammonia (B1221849) to nitrite. This process involves two key enzymes: ammonia monooxygenase (AMO), which converts ammonia to hydroxylamine, and hydroxylamine oxidoreductase (HAO), which oxidizes hydroxylamine to nitrite. frontiersin.org
Hydroxylamine is therefore a central, albeit transient, intermediate in AOB metabolism. nih.govasm.org The activity of AOB can be significantly influenced by external hydroxylamine concentrations. While it is a necessary intermediate, its accumulation can be inhibitory. researchgate.net However, controlled addition of hydroxylamine can sometimes promote the activity of AOB and anaerobic ammonium oxidation bacteria (AnAOB) while inhibiting competing nitrite-oxidizing bacteria (NOB). researchgate.net This makes hydroxylamine a tool for managing microbial communities in wastewater treatment systems that utilize autotrophic nitrogen removal. researchgate.net Organohydrazines, which are structurally related to hydroxylamines, have been shown to be effective inhibitors of HAO in AOB, demonstrating the sensitivity of this enzymatic step to related chemical structures. frontiersin.org
Broader Synthetic Applications and Derivative Development
Synthesis of Complex Organic Scaffolds
The biphenyl (B1667301) moiety of O-(2-biphenylyl)hydroxylamine plays a crucial role in the synthesis of various heterocyclic and polycyclic scaffolds, which are prevalent in medicinal chemistry and materials science.
Isoxazolidines and Their Transformations to 1,3-Amino Alcohols
Isoxazolidines are significant five-membered nitrogen and oxygen-containing heterocycles that are not only found in biologically active compounds but also serve as valuable precursors to 1,3-amino alcohols. nih.gov The synthesis of isoxazolidines can be achieved through various methods, including 1,3-dipolar cycloadditions and palladium-catalyzed carboamination reactions. nih.govchim.it
Palladium-catalyzed reactions of N-substituted O-(but-3-enyl)hydroxylamine derivatives with aryl bromides can produce isoxazolidines with high diastereoselectivity. nih.gov For instance, the reaction of N-Boc-O-(but-3-enyl)hydroxylamines can yield cis-3,5- or trans-4,5-disubstituted isoxazolidines. nih.gov The stereochemical outcome is influenced by the conformation of the hydroxylamine (B1172632), with a preference for cyclization pathways that minimize nonbonding interactions. nih.gov
Once formed, the isoxazolidine (B1194047) ring can be cleaved to furnish 1,3-amino alcohols. researchgate.net This transformation is typically achieved through reductive cleavage of the N-O bond using various reagents. Common methods include catalytic hydrogenation (e.g., using Raney nickel), or treatment with reducing agents like samarium(II) iodide (SmI₂), zinc in acetic acid, or molybdenum hexacarbonyl [Mo(CO)₆]. researchgate.net The choice of reagent is critical as it can influence the compatibility with other functional groups present in the molecule. researchgate.net For example, SmI₂ has proven effective for the N-O bond cleavage in 5-spirocyclopropane isoxazolidines to yield the corresponding β-aminocyclopropanols, a transformation that is challenging with other reagents. researchgate.net
Table 1: Examples of Reagents for Isoxazolidine N-O Bond Cleavage to form 1,3-Amino Alcohols
| Reducing Agent | Conditions | Reference |
|---|---|---|
| Samarium(II) Iodide (SmI₂) | THF | researchgate.net |
| Zinc / Acetic Acid | Microwave Irradiation | chim.it |
| Raney Nickel | Catalytic Hydrogenation | researchgate.net |
| Molybdenum Hexacarbonyl [Mo(CO)₆] | CH₃CN / H₂O | researchgate.net |
| Lithium in 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) | - | researchgate.net |
Benzofuran (B130515) and Dibenzo[b,d]furanamine Formation
O-Arylhydroxylamines are precursors for the synthesis of benzofurans. One method involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of an acid like methanesulfonic acid, which leads to the benzofuran derivative through a proposed one-pot condensation-rearrangement-cyclization sequence. organic-chemistry.org
Furthermore, the structure of this compound is intrinsically linked to the formation of more complex fused systems. Rearrangements of multisubstituted N,O-diarylhydroxylamines, which can be prepared from nitroaryl halides and N-arylhydroxylamines, can lead to dibenzo[b,d]furan-4a(9bH)-amine derivatives. researchgate.netresearchgate.net These reactions often proceed through a uni-heidelberg.deuni-heidelberg.de sigmatropic shift followed by tautomerization and subsequent intramolecular nucleophilic addition. researchgate.netresearchgate.net The specific substitution pattern on the aryl rings dictates the reaction pathway and the final product. researchgate.netresearchgate.net
Carbazoles and Substituted Biphenyl Derivatives
The 2-aminobiphenyl (B1664054) substructure, inherent to this compound after N-O bond cleavage and rearrangement, is a direct precursor to carbazoles, a class of nitrogen-containing heterocycles with significant applications in materials science and pharmaceuticals. researchgate.netorganic-chemistry.org The synthesis of carbazoles from 2-aminobiphenyls can be achieved through intramolecular C-H activation and C-N bond formation, often catalyzed by transition metals like palladium or iridium. researchgate.netorganic-chemistry.org For example, Pd-catalyzed tandem C-H activation and intramolecular C-N bond formation in 2-aminobiphenyls can produce a variety of substituted carbazoles with good functional group tolerance. researchgate.net Another approach involves the dehydrogenative cyclization of 2-aminobiphenyls using an iridium catalyst with a copper co-catalyst under air. organic-chemistry.org
Transition-metal-free methods have also been developed, such as the photostimulated intramolecular SRN1 reaction of 2'-halo[1,1'-biphenyl]-2-amines, which can be prepared via Suzuki-Miyaura coupling. conicet.gov.ar This method allows for the synthesis of substituted 9H-carbazoles under mild conditions. conicet.gov.ar
Table 2: Selected Catalytic Systems for Carbazole (B46965) Synthesis from Biphenyl Precursors
| Catalyst System | Starting Material Type | Key Features | Reference(s) |
|---|---|---|---|
| Pd catalyst | 2-Amino biphenyls | Tandem C-H activation/C-N bond formation | researchgate.net |
| Iridium catalyst / Copper co-catalyst | 2-Aminobiphenyls | Dehydrogenative cyclization under air | organic-chemistry.org |
| Rh₂(OCOC₃F₇)₄ | Biaryl azides | Reaction at 60°C | organic-chemistry.org |
| Copper catalyst | 2,2′-Dibromobiphenyl and amines | Double C-N coupling in the presence of air | organic-chemistry.org |
| None (Photostimulated) | 2'-Halo[1,1'-biphenyl]-2-amines | Transition-metal-free SRN1 mechanism | conicet.gov.ar |
Utility as Building Blocks for N-Containing Functional Groups
This compound and its derivatives are valuable reagents for introducing fundamental nitrogen-containing functional groups into organic molecules.
Ureas and Carboxamides Synthesis
Hydroxylamine derivatives are precursors for the synthesis of ureas and carboxamides. organic-chemistry.org One strategy involves the Lossen rearrangement of hydroxamic acids, which can be formed from carboxylic acids and hydroxylamine hydrochloride. organic-chemistry.orgnih.gov This rearrangement, when conducted in the presence of amines, yields urea (B33335) derivatives. organic-chemistry.org
Another modern approach utilizes the reaction of aryl isocyanides with O-benzoyl hydroxylamines, catalyzed by a copper salt, to produce unsymmetrical ureas. mdpi.com This reaction is proposed to proceed through a cascade involving isocyanide insertion into the N-O bond followed by a Mumm-type rearrangement. mdpi.com Metal-free conditions have also been developed, for instance, using oximes as reusable templates to generate carbamoyl (B1232498) oximes in situ, which then react with amines to form ureas. rsc.org This method avoids the use of hazardous isocyanates. rsc.org
Diarylamine and Diaryl Ether Construction
The rearrangement of N,O-diarylhydroxylamines can be a powerful tool for constructing diarylamines and diaryl ethers. researchgate.netresearchgate.net Depending on the substitution pattern of the starting hydroxylamine, different sigmatropic rearrangements can be favored. For example, N-(4-mono- and 3,5-disubstituted phenyl)-O-(2,4,6-trinitrophenyl)hydroxylamines can undergo an O uni-heidelberg.deCurrent time information in Bangalore, IN. sigmatropic shift followed by a tandem Smiles rearrangement to generate 2-arylaminoaryl benzoate (B1203000) derivatives, which are precursors to diarylamines. researchgate.netresearchgate.net
Diaryl ethers can also be synthesized through copper-catalyzed Ullmann-type couplings between phenols and aryl halides. google.comresearchgate.net While not a direct use of this compound itself, the biphenyl motif is a common substructure in these reactions. The formation of diaryl ethers can sometimes be an undesired side reaction in Chan-Lam aminations if water is present in the reaction system, leading to phenol (B47542) formation followed by C-O coupling. acs.org
Development of Chemical Probes and Ligands
The fusion of a biphenyl scaffold with a hydroxylamine functional group in the molecule this compound gives rise to a chemical entity with significant potential for the development of specialized chemical probes and ligands. This combination allows for the exploration of unique interactions with biological macromolecules and metal centers, paving the way for novel applications in therapeutics and materials science.
Rational Design of Enzyme Inhibitor Leads
The rational design of enzyme inhibitors is a pivotal aspect of drug discovery, where specific molecular architectures are crafted to interact with the active sites of target enzymes. The this compound scaffold possesses distinct characteristics that are advantageous for the design of such inhibitors.
The biphenyl group offers a rigid and sterically defined framework that can be tailored to fit within the binding pockets of enzymes. The two phenyl rings can be chemically modified with various substituents to optimize binding affinity and selectivity. For instance, the addition of polar groups can facilitate hydrogen bonding with key amino acid residues, while nonpolar additions can enhance hydrophobic interactions.
The hydroxylamine moiety serves as a critical interaction point. It can act as both a hydrogen bond donor (via the -OH group) and an acceptor (at the oxygen and nitrogen atoms). The inherent reactivity of the N-O bond in hydroxylamines, including its potential involvement in redox processes, could be harnessed to inhibit specific classes of enzymes. A known reaction of a related compound, N-(2-biphenylyl)hydroxylamine, is its cyclization to form carbazoles, a reaction that highlights the reactivity of this scaffold. acs.org
A primary strategy in inhibitor design is to create a molecule that either mimics the transition state of an enzymatic reaction or binds to the substrate-binding site with high affinity. The biphenyl core of this compound is considered a "privileged structure" in this regard, as numerous biphenyl-containing compounds have been successfully developed as potent enzyme inhibitors. For example, inhibitors based on a biphenyl structure have been designed to target enzymes like programmed death-ligand 1 (PD-L1) and HIV reverse transcriptase. researchgate.netresearchgate.net
The development of a novel inhibitor from this compound would typically commence with computational modeling, such as molecular docking, to predict its binding orientation and affinity with a target enzyme. This would be followed by the organic synthesis of the designed molecule and subsequent in vitro assays to evaluate its inhibitory potency. Further refinement of the inhibitor's properties can be achieved through iterative cycles of design, synthesis, and biological testing.
Table 1: Examples of Biphenyl-Based Enzyme Inhibitors and their Targets
| Compound Class | Target Enzyme | Key Structural Features |
|---|---|---|
| Biphenyl-piperidine-triazines | HIV Reverse Transcriptase | Biphenyl core for hydrophobic interactions, piperidine (B6355638) and triazine for polar contacts. researchgate.net |
| Biphenyl-based PD-L1 inhibitors | Programmed Death-Ligand 1 (PD-L1) | Biphenyl scaffold designed to disrupt protein-protein interactions. researchgate.net |
| Biphenyl-cross-linked peptides | Mcl-1 (Myeloid cell leukemia 1) | Biphenyl linker used to constrain a peptide into its bioactive helical conformation. nih.govfrontiersin.org |
Hydroxylamine Derivatives in Metal Coordination Chemistry
The field of coordination chemistry involving hydroxylamine and its derivatives presents both significant challenges and intriguing possibilities. While hydroxylamines can coordinate to metal ions, the resulting complexes are often unstable and prone to decomposition or redox reactions. researchgate.net Nevertheless, the distinctive electronic properties of the hydroxylamine ligand, particularly its capacity as a redox-active group, make the study of its metal complexes highly compelling for potential applications in catalysis and material science. nih.gov
This compound provides a unique platform for metal coordination. The hydroxylamine group can bind to a metal center through its nitrogen atom, its oxygen atom, or by bridging between two metal centers. The specific coordination mode is influenced by variables such as the identity of the metal ion, the solvent system, and the pH of the reaction medium.
The inclusion of the biphenyl group in this compound is expected to substantially influence the characteristics of its metal complexes. The steric hindrance provided by the bulky biphenyl moiety can direct the coordination geometry around the metal ion and may enhance the stability of the complex by shielding it from undesirable reactions. Moreover, the aromatic rings of the biphenyl group can participate in π-stacking interactions, potentially leading to the formation of well-defined supramolecular assemblies in the solid state.
The synthesis of metal complexes with this compound would generally be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would be characterized using a suite of analytical techniques, including X-ray crystallography, various forms of spectroscopy (such as IR and UV-Vis), and magnetic susceptibility measurements, to elucidate their structural and electronic properties.
A promising application for such complexes lies in the field of catalysis. The combination of the redox-active hydroxylamine ligand and the electronically tunable biphenyl scaffold could facilitate the development of novel catalysts for a wide array of organic transformations. For instance, copper complexes incorporating aryl hydroxylamines have been explored for their catalytic activity in the aerobic oxidation of alcohols. nih.gov
Table 2: Examples of Metal Complexes with Hydroxylamine-Based Ligands
| Ligand Type | Metal Ion(s) | Key Features of the Complex |
|---|---|---|
| Macrocyclic poly-N-hydroxylamines | Cu(II), Ni(II), Mn(II), Zn(II) | Exhibits enhanced stability due to the macrocyclic effect and intramolecular hydrogen bonding. researchgate.net |
| Arylhydroxylamine derivative | Copper(I) | Forms a metastable complex that is stabilized by an intramolecular hydrogen bond. nih.gov |
| N-arylhydroxylamines | Palladium(0), Iridium(I) | Utilized as nucleophiles in transition-metal-catalyzed allylic substitution reactions. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing O-(2-biphenylyl)hydroxylamine, and what reaction conditions optimize yield?
- Methodological Answer : this compound can be synthesized via O-alkylation of hydroxylamine derivatives. For example, reacting hydroxylamine with a biphenylyl electrophile (e.g., 2-biphenylyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours yields the target compound . Alternatively, reductive amination protocols using aldehydes/ketones and hydroxylamine derivatives (e.g., hydroxylamine hydrochloride) in the presence of NaBH₃CN or other reducing agents can be adapted . Optimization includes controlling pH (neutral to slightly basic), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate).
Q. How can spectroscopic methods (NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The biphenyl moiety shows aromatic protons at δ 6.8–7.6 ppm (multiplet), while the hydroxylamine group (-ONH₂) appears as a broad singlet at δ 4.5–5.5 ppm. Adjacent protons to the hydroxylamine oxygen may split into doublets .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should display the molecular ion peak [M+H]⁺ matching the molecular formula (e.g., C₁₂H₁₁NO). Fragmentation patterns include loss of NH₂O (Δm/z=33) .
- Purity : HPLC with UV detection (λ=254 nm) using a C18 column and acetonitrile/water gradient ensures >95% purity .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (argon) to prevent oxidation .
- Handling : Use fume hoods, nitrile gloves, and PPE to avoid skin/eye contact. Avoid metal catalysts (e.g., Fe, Cu) that may induce decomposition .
- Waste Disposal : Neutralize with dilute HCl (1 M) before disposal in designated organic waste containers .
Advanced Research Questions
Q. How does bifunctional catalysis involving this compound influence acylation reaction pathways (O- vs N-acylation)?
- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-311+G(2df,2p)) reveal that this compound acts as a dual catalyst, donating protons via its oxygen while accepting protons via its nitrogen. This lowers activation barriers (ΔG‡ ~17–19 kcal/mol) and shifts product selectivity toward O-acylated intermediates (e.g., in phenyl acetate reactions). Experimental validation involves kinetic isotope effects (KIEs) and isotopic labeling (¹⁸O/¹⁵N) to track proton transfer steps .
Q. How can researchers resolve contradictions between theoretical predictions and experimental results in hydroxylamine-mediated acylation?
- Methodological Answer :
- Data Reconciliation : Compare computed ΔG‡ values (e.g., 17.4 kcal/mol for N-acylation vs. 18.6 kcal/mol for O-acylation ) with experimental kinetics (e.g., second/third-order rate constants).
- Mechanistic Probes : Use substituent effects (e.g., electron-withdrawing groups on biphenyl) to alter transition-state stability.
- Advanced Spectroscopy : In situ IR or Raman spectroscopy monitors intermediate formation (e.g., tetrahedral adducts) to validate pathways .
Q. What role do solvent effects play in the stability and reactivity of this compound intermediates?
- Methodological Answer : Solvent polarity (e.g., water vs. DMSO) impacts solvation free energy (ΔG_solv) of intermediates. Polarizable Continuum Model (PCM) calculations show aqueous environments stabilize charged intermediates (e.g., tetrahedral adducts) by 16 kcal/mol compared to gas phase . Experimentally, varying solvent dielectric constants (ε) and measuring rate constants (k) via stopped-flow techniques can quantify these effects.
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate the nucleophilic attack mechanism of this compound in carbonyl reactions?
- Methodological Answer :
- ¹⁵N-Labeling : Synthesize O-(2-biphenylyl)-¹⁵NH₂OH and track nitrogen migration in acylation products via ¹⁵N NMR or high-resolution MS.
- Deuterium KIEs : Compare k_H/k_D for proton transfer steps using deuterated hydroxylamine (ONH₂OD). A KIE >2 indicates significant hydrogen bonding in the transition state .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
